molecular formula C13H19N5O3 B4150594 1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4150594
M. Wt: 293.32 g/mol
InChI Key: JSLHBFZXHVPNNU-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C13H19N5O3. It is known for its unique structure, which includes a purine core substituted with various functional groups.

Preparation Methods

The synthesis of 1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the alkylation of a purine derivative with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,7-Trimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1,3,7-Trimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

1,3,7-Trimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can be compared with similar compounds such as:

The uniqueness of 1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1,3,7-trimethyl-8-(oxolan-2-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-16-9-10(17(2)13(20)18(3)11(9)19)15-12(16)14-7-8-5-4-6-21-8/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLHBFZXHVPNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3CCCO3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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1,3,7-trimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

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